molecular formula C13H8Cl2N2O3 B11981430 N-(2,5-dichlorophenyl)-3-nitrobenzamide

N-(2,5-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B11981430
M. Wt: 311.12 g/mol
InChI Key: DMGMXRLWUJIPNI-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, which is further connected to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-nitrobenzamide typically involves the reaction of 2,5-dichloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.

Major Products Formed

    Reduction: 2,5-dichloroaniline and 3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,5-dichloroaniline and 3-nitrobenzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and amide groups allows for interactions with various biomolecules, potentially affecting cellular processes.

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-(2,5-dichlorophenyl)-4-nitrobenzamide: Similar structure but with the nitro group in a different position, which may affect its reactivity and biological activity.

    N-(2,4-dichlorophenyl)-3-nitrobenzamide: Similar structure but with chlorine atoms in different positions, potentially leading to different chemical and biological properties.

    N-(2,5-dichlorophenyl)-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group, which may have different biological activities.

These comparisons highlight the importance of the specific positions of substituents on the benzene ring in determining the properties and applications of the compounds.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-4-5-11(15)12(7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)

InChI Key

DMGMXRLWUJIPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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